molecular formula C9H11NOS B1612296 2-(3-Methoxyphenyl)thioacetamide CAS No. 35582-11-7

2-(3-Methoxyphenyl)thioacetamide

Cat. No. B1612296
CAS RN: 35582-11-7
M. Wt: 181.26 g/mol
InChI Key: KMQKWJXEEQUMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)thioacetamide is an organosulfur compound with the molecular formula C9H11NOS . It is a white crystalline solid and is used for research purposes .

Scientific Research Applications

Summary of the Application

“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of compounds containing the 2-methoxyphenol moiety core structure. These compounds are studied for their antioxidant activity, which is crucial in preventing and treating conditions where oxidative stress is a contributing factor .

Methods of Application or Experimental Procedures

The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy. The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .

Results or Outcomes

The study identified new phenolic acid-derived compounds with antioxidant activity .

2. Antibacterial Agents Research

Summary of the Application

“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of a novel class of antibacterial agents, thioacetamide-triazoles. These agents are studied for their potential as new antibiotics with alternative modes of action, especially against Gram-negative bacteria .

Methods of Application or Experimental Procedures

The study involved the synthesis of analogs of the initial hit compounds to study the contribution of the aryl, thioacetamide, and triazole sections .

Results or Outcomes

A clear structure–activity relationship was observed, generating compounds with excellent inhibition values. Changes to the triazole portion of the molecule dramatically decreased the antibacterial activity, further indicating that 1,2,3-triazole is critical for potency .

3. Inhibition of Enzymes

Summary of the Application

“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of thiourea derivatives, which are screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .

Methods of Application or Experimental Procedures

The synthesized compounds were characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques. The compounds were fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition .

Results or Outcomes

The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against G6Pase and moderately active against the other selected enzymes used in this study .

4. Thioamide-Containing Peptides and Proteins

Summary of the Application

“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of thioamide-containing peptides and proteins. Thioamides are found in a small number of natural products with intriguing antibiotic and anticancer activities .

Methods of Application or Experimental Procedures

Thioamide modifications have been installed synthetically to investigate the biosynthesis and biological activity of these thioamide natural products, as well as to serve as biophysical probes or to enhance the stability and activity of medicinally relevant peptides .

Results or Outcomes

The expanding number of known thioamide natural products, the ability to gain detailed insights into protein folding mechanisms, and recent demonstrations of valuable in vivo activity for thioamide-modified peptides highlight the impact of thioamides in peptide and protein chemistry .

5. Synthesis of Betti Bases

Summary of the Application

“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of Betti bases. Betti bases have gained significant importance in medicinal chemistry as they exhibit a wide range of pharmacological applications such as anti-tumor, anti-microbial, anti-fungal, anti-inflammatory and anti-tubercular activities .

Methods of Application or Experimental Procedures

Betti bases are synthesized by carrying out altered Mannich reaction. This reaction was carried out between amine source and formaldehyde to afford imines which were then made to react with carbonyl compounds .

Results or Outcomes

Betti bases have been found to exhibit a wide range of pharmacological applications such as anti-tumor, anti-microbial, anti-fungal, anti-inflammatory and anti-tubercular activities .

6. Thioacetamide Reactions

Summary of the Application

“2-(3-Methoxyphenyl)thioacetamide” is used in the study of thioacetamide reactions with N-arylmaleimides. Under different conditions, the reaction can lead to various compounds .

Methods of Application or Experimental Procedures

The study involved the reaction of thioacetamide with N-arylmaleimides under different conditions .

Results or Outcomes

The study found that under different conditions the reaction of thioacetamide with N-arylmaleimides can lead to various compounds .

properties

IUPAC Name

2-(3-methoxyphenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-11-8-4-2-3-7(5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQKWJXEEQUMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602697
Record name (3-Methoxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)thioacetamide

CAS RN

35582-11-7
Record name (3-Methoxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxyphenyl)thioacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)thioacetamide
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxyphenyl)thioacetamide
Reactant of Route 4
2-(3-Methoxyphenyl)thioacetamide
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxyphenyl)thioacetamide
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxyphenyl)thioacetamide

Citations

For This Compound
1
Citations
JF Stevens, RL Reed, S Alber, L Pritchett… - Journal of agricultural …, 2009 - ACS Publications
Meadowfoam ( Limnanthes alba ) is an oilseed crop grown in western Oregon. After extraction of the oil from the seeds, the remaining seed meal contains 2−4% of the glucosinolate …
Number of citations: 31 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.